N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.42. The purity is usually 95%.
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Scientific Research Applications
Organocatalytic Asymmetric Synthesis
The compound and its derivatives play a significant role in organocatalytic reactions. For instance, asymmetric Mannich reactions involving 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines produce cyclic amines with chiral tetrasubstituted C‒F stereocenters. These compounds have shown significant application in medicinal chemistry due to their pharmacophore relevance (Li, Lin, & Du, 2019).
Anticancer and Enzyme Inhibition
Sulfonamide derivatives, including the discussed compound, have shown potential as carbonic anhydrase inhibitors. This enzymatic inhibition is critical for therapeutic applications, especially in targeting cancer and other diseases. A study demonstrated that primary sulfonamide functionality enables [1,4]oxazepine ring construction, acting as an enzyme prosthetic group in carbonic anhydrase inhibitors, highlighting its significance in medicinal chemistry (Sapegin et al., 2018).
Photochemical and Photophysical Properties
Research into the photochemical and photophysical properties of benzoxazole and oxazepine derivatives has indicated potential applications in photodynamic therapy. Specifically, new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have demonstrated high singlet oxygen quantum yields, making them suitable for Type II photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding and Antiproliferative Activity
The compound's derivatives have been explored for their DNA binding capabilities and antiproliferative activity against cancer cell lines. Mixed-ligand copper(II)-sulfonamide complexes, for example, have been shown to effectively bind to calf thymus DNA and exhibit genotoxicity as well as anticancer activity in various cellular models. This underscores the compound's role in developing new therapeutic agents (González-Álvarez et al., 2013).
Synthesis of Novel Heterocyclic Systems
The compound is instrumental in the synthesis of novel heterocyclic systems, including dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines. Such compounds are synthesized through tandem aromatic nucleophilic substitution-Smiles rearrangement-denitrocyclization processes, offering a versatile approach to constructing complex heterocyclic frameworks of interest in drug discovery and development (Sapegin, Kalinin, Smirnov, Dorogov, & Krasavin, 2012).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-11-8-12(19)4-7-16(11)26(23,24)21-13-5-6-15-14(9-13)20-17(22)18(2,3)10-25-15/h4-9,21H,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVIWMGNDZELMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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